![molecular formula C22H21NO3 B2605554 (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 1799263-29-8](/img/structure/B2605554.png)
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide, also known as BPAF, is a chemical compound that has gained attention in the field of scientific research due to its potential application in various fields.
作用机制
The mechanism of action of (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is not fully understood, but it is believed to act as a modulator of various signaling pathways involved in cell growth and proliferation. Studies have shown that this compound can inhibit the activity of certain enzymes involved in these pathways, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. Studies have shown that this compound can induce DNA damage and cell death in various cell types, and can also disrupt the normal functioning of the endocrine system, potentially leading to adverse health effects.
实验室实验的优点和局限性
One advantage of using (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide in lab experiments is its relatively low cost and availability. However, one limitation is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the lack of a clear understanding of its mechanism of action can make it challenging to design experiments to study its effects.
未来方向
Future research on (E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide could focus on further elucidating its mechanism of action, as well as exploring its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, more studies are needed to fully understand the potential environmental and health impacts of this compound, particularly in the context of its widespread industrial use.
合成方法
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can be synthesized through a two-step process involving the reaction of 4-bromobiphenyl and 3-furoic acid to form 4-(furan-3-yl)biphenyl-4'-yl bromide, followed by the reaction of the resulting compound with 2-hydroxypropylamine to form this compound.
科学研究应用
(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has been studied for its potential application in various fields, including materials science, environmental science, and biomedical research. In materials science, this compound has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical transparency. In environmental science, this compound has been studied for its potential toxicity and environmental impact, as it is a commonly used industrial chemical. In biomedical research, this compound has been studied for its potential as a therapeutic agent, particularly in the treatment of cancer.
属性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-22(25,16-23-21(24)12-7-17-13-14-26-15-17)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-15,25H,16H2,1H3,(H,23,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEBLDVSWRPLQX-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

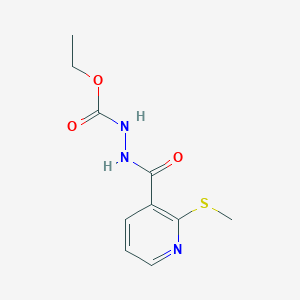
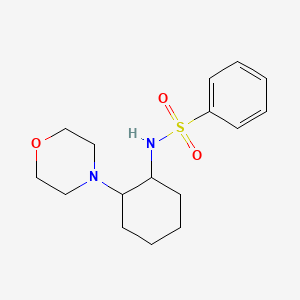
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
![Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2605476.png)
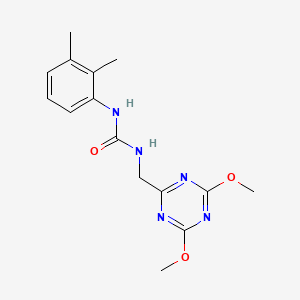
![7-Chlorothieno[2,3-D]pyridazine](/img/structure/B2605478.png)
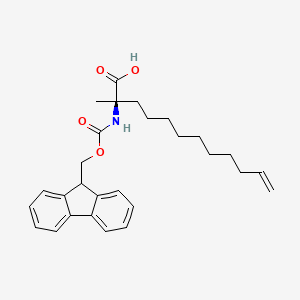
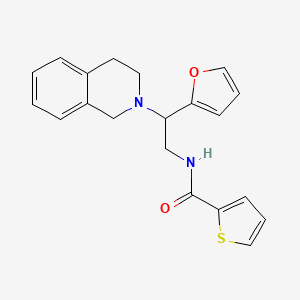
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
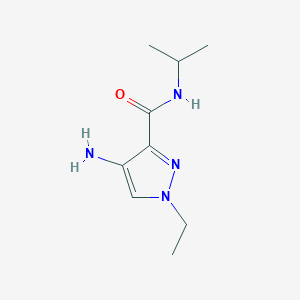
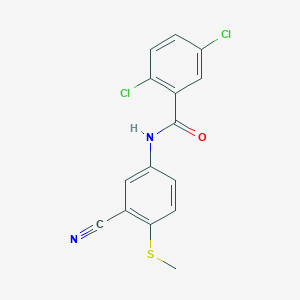
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)